Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)
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Overview
Description
Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin) is a synthetic peptide that acts as a potent bradykinin B1 receptor antagonist . This compound is known for its ability to inhibit the effects of bradykinin, a peptide that plays a significant role in inflammation and pain pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-Arg10-Hoe 140 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific amino acids used in the synthesis of Des-Arg10-Hoe 140 are D-Arginine, L-Arginine, L-Proline, L-Hydroxyproline, Glycine, L-(2-thienyl)Alanine, L-Serine, D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl, and L-(2α,3β,7aβ)-octahydro-1H-indole-2-carboxylic acid .
Industrial Production Methods
Industrial production of Des-Arg10-Hoe 140 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Des-Arg10-Hoe 140 primarily undergoes peptide bond formation during its synthesis . It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of peptide bonds .
Common Reagents and Conditions
The synthesis of Des-Arg10-Hoe 140 involves reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation . Deprotection steps use trifluoroacetic acid (TFA) to remove protecting groups from the amino acids .
Major Products Formed
The primary product of the synthesis is the Des-Arg10-Hoe 140 peptide itself. Hydrolysis reactions can lead to the formation of smaller peptide fragments .
Scientific Research Applications
Des-Arg10-Hoe 140 has several applications in scientific research:
Mechanism of Action
Des-Arg10-Hoe 140 exerts its effects by binding to and inhibiting the bradykinin B1 receptor . This receptor is involved in mediating inflammatory responses and pain. By blocking this receptor, Des-Arg10-Hoe 140 can reduce inflammation and pain . The molecular targets include the bradykinin B1 receptor, and the pathways involved are those related to inflammation and pain signaling .
Comparison with Similar Compounds
Des-Arg10-Hoe 140 is unique due to its specific amino acid sequence and its potent antagonistic activity against the bradykinin B1 receptor . Similar compounds include:
[Hyp3,Thi5,DTic7,Oic8]desArg9-BK: Another bradykinin B1 receptor antagonist with a slightly different amino acid sequence.
HOE 140: A related compound with similar receptor antagonistic properties.
Properties
Molecular Formula |
C53H77N15O12S |
---|---|
Molecular Weight |
1148.3 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C53H77N15O12S/c54-34(13-5-17-59-52(55)56)44(72)63-35(14-6-18-60-53(57)58)47(75)65-19-7-16-39(65)49(77)67-27-32(70)23-40(67)46(74)61-25-43(71)62-36(24-33-12-8-20-81-33)45(73)64-37(28-69)48(76)66-26-31-11-2-1-9-29(31)21-41(66)50(78)68-38-15-4-3-10-30(38)22-42(68)51(79)80/h1-2,8-9,11-12,20,30,32,34-42,69-70H,3-7,10,13-19,21-28,54H2,(H,61,74)(H,62,71)(H,63,72)(H,64,73)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t30-,32+,34+,35-,36-,37-,38-,39-,40-,41+,42-/m0/s1 |
InChI Key |
TZWJLAAYNDPYBS-ZYEJRSMVSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)O |
Origin of Product |
United States |
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